

An In-depth Technical Guide to 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Cat. No.: B1267072

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical Structure and Properties

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline class of heterocyclic compounds. The structure is characterized by a quinoline core substituted with a bromine atom at the 6-position, a cyclopropyl group at the 2-position, and a carboxylic acid group at the 4-position.

Chemical Structure:

Molecular Formula: C₁₃H₁₀BrNO₂

Molecular Weight: 292.13 g/mol

CAS Number: 313241-16-6[1]

Physicochemical Properties:

While specific experimental data for the melting point and solubility of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** are not readily available in the public domain, general characteristics of quinoline-4-carboxylic acids suggest it is likely a solid at room temperature with limited solubility in water and better solubility in organic solvents.

Spectroscopic Data:

Detailed experimental spectroscopic data such as ^1H NMR, ^{13}C NMR, and mass spectrometry for the parent compound are not widely published. However, an FTIR spectrum is available for its trimethylsilyl (TMS) derivative, which can provide some structural insights.^[1] For researchers synthesizing this compound, standard spectroscopic techniques are essential for structural confirmation.

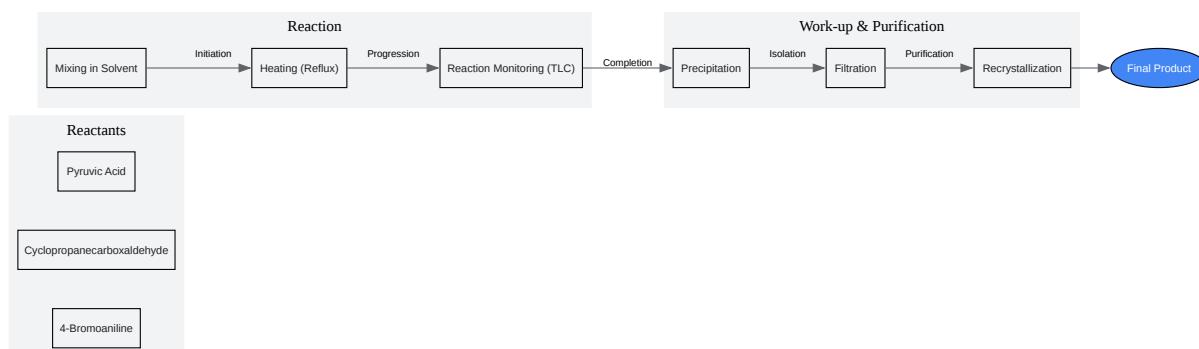
Synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

The synthesis of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** can be approached through established methods for quinoline-4-carboxylic acid synthesis, primarily the Doebner reaction.

Doebner Reaction

The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.^{[2][3]} For the synthesis of the target molecule, the reactants would be 4-bromoaniline, cyclopropanecarboxaldehyde, and pyruvic acid.

Reaction Scheme:


Experimental Protocol (General Procedure):

A generalized protocol for a Doebner reaction is as follows. Specific conditions may require optimization for this particular set of reactants.

- Reactant Mixture: In a round-bottom flask, combine equimolar amounts of 4-bromoaniline and cyclopropanecarboxaldehyde in a suitable solvent, such as ethanol or acetic acid.

- **Addition of Pyruvic Acid:** To the stirred mixture, add a slight excess (e.g., 1.2 equivalents) of pyruvic acid.
- **Reaction Conditions:** The reaction is typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into water or adjusting the pH. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system.

Logical Workflow for Doebner Synthesis:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** via the Doebner reaction.

Potential Biological Activities and Experimental Evaluation

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.^{[4][5][6][7]} While specific biological data for **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** is not available, this section outlines the potential areas of investigation and the experimental protocols to assess them.

Anticancer Activity

Many 2-substituted quinoline derivatives have demonstrated significant anticancer activity against various cancer cell lines.^{[5][8][9]} The cytotoxic potential of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** can be evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

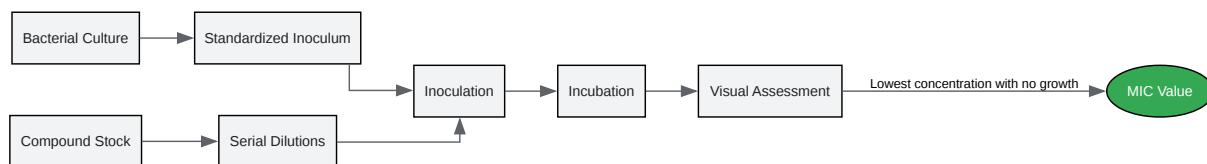
- Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC_{50}) value.

Workflow for MTT Assay:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Activity


Bromo-substituted quinolines have been reported to possess antibacterial activity.[4][10] The antimicrobial efficacy of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

- Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
- Serial Dilution: Prepare serial two-fold dilutions of **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid** in a 96-well microtiter plate containing a suitable broth medium.
- Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination:

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Data Summary

Currently, there is a lack of publicly available quantitative data for **6-Bromo-2-cyclopropylquinoline-4-carboxylic acid**. The following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: Physicochemical and Spectroscopic Data

Property	Value
Melting Point (°C)	
¹ H NMR (Solvent, ppm)	
δ (ppm)	Multiplicity
¹³ C NMR (Solvent, ppm)	
δ (ppm)	Assignment
Mass Spec. (m/z)	
FTIR (cm ⁻¹)	

Table 2: Biological Activity Data

Assay	Cell Line / Strain	IC ₅₀ / MIC (μM or μg/mL)
Anticancer		
Cell Line A		
Cell Line B		
Antimicrobial		
Bacterial Strain X		
Bacterial Strain Y		

Conclusion

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents, given the known biological activities of related quinoline derivatives. This guide provides a foundational framework for its synthesis and biological evaluation. Further research is warranted to fully characterize its physicochemical properties and to explore its potential as an anticancer or antimicrobial agent. The detailed experimental protocols and data presentation templates provided herein are intended to facilitate these future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC

[pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. neuroquantology.com [neuroquantology.com]
- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267072#6-bromo-2-cyclopropylquinoline-4-carboxylic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

